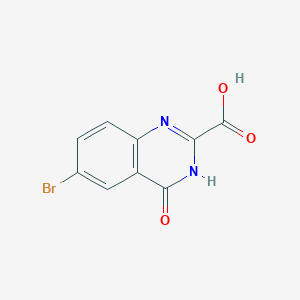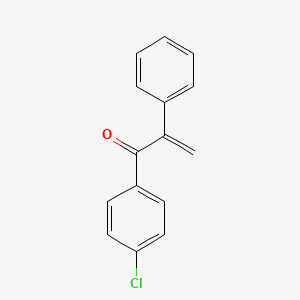
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group, a hydroxy group, and a hydroxymethyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with an appropriate ester precursor under palladium catalysis . This method offers the advantage of mild reaction conditions and high functional group tolerance.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production rates and reduced costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-3-oxo-2-(hydroxymethyl)propanoate.
Reduction: Formation of 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the hydroxy and hydroxymethyl groups may contribute to its overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate can be compared with similar compounds such as:
Ethyl 2-(4-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(4-fluorophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
Ethyl 2-(4-methylphenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: The presence of a methyl group instead of a halogen can alter its physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
1423702-61-7 |
|---|---|
Molekularformel |
C12H15BrO4 |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate |
InChI |
InChI=1S/C12H15BrO4/c1-2-17-11(16)12(7-14,8-15)9-3-5-10(13)6-4-9/h3-6,14-15H,2,7-8H2,1H3 |
InChI-Schlüssel |
YQBYLPGYPQWMOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CO)(CO)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)








